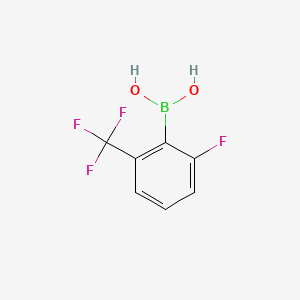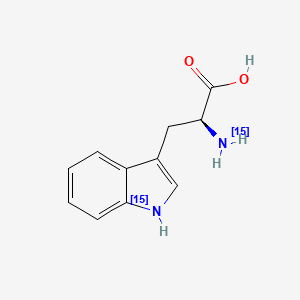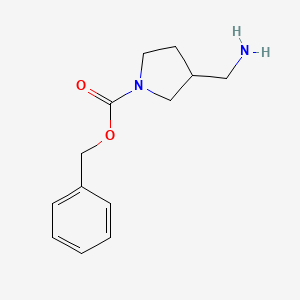
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate
概要
説明
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₃H₁₉ClN₂O₂. It is also known as ®-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride. The compound belongs to the class of pyrrolidine derivatives and is commonly used in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate involves the reaction of benzylamine with 3-pyrrolidinecarboxylic acid. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt. The overall synthetic route ensures the introduction of the benzyl group and the aminomethyl group onto the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate consists of a pyrrolidine ring with a benzyl group attached to the nitrogen atom and an aminomethyl group at the adjacent carbon. The hydrochloride salt adds a chloride ion to the compound. The stereochemistry of the pyrrolidine ring is ®-configuration .
Chemical Reactions Analysis
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including amidation, esterification, and nucleophilic substitutions. These reactions allow for the modification of the compound for specific applications in drug development or organic synthesis .
Physical And Chemical Properties Analysis
- Safety Information : Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate is classified as a warning substance (H302, H315, H319, H335) and should be handled with care .
科学的研究の応用
Enantioselective Synthesis
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate is used in the enantioselective synthesis of complex molecules. For example, it can be used to prepare (+) (3 R,4 R)-3,4-dihydroxy pyrrolidine via enantioselective trans-dihydroxylation catalyzed by frozen/thawed cells of Sphingomonas sp. HXN-200 .
Drug Discovery
This compound serves as a versatile scaffold in drug discovery due to its pyrrolidine ring. It’s particularly useful in structure-activity relationship (SAR) studies for optimizing pharmacological properties. The oxybenzyl pyrrolidine acid series, which includes this compound, has shown promising activities in PPARα/γ functional studies .
Asymmetric Organocatalysis
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate is related to proline and can be used in the asymmetric synthesis of organocatalysts. These catalysts are crucial for producing chiral molecules that have significant applications in pharmaceuticals .
Chemical Synthesis
The compound is involved in various areas of chemical synthesis. It’s used by scientists with expertise in life science, material science, chromatography, and analytical research .
作用機序
The exact mechanism of action for Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate depends on its specific use. In medicinal chemistry, it may act as a precursor for the synthesis of other compounds or as a building block for drug design. Further studies are needed to elucidate its specific biological mechanisms .
Safety and Hazards
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate may pose risks associated with handling and exposure. It is essential to follow safety precautions, including wearing appropriate protective gear and working in a well-ventilated area. Consult the Material Safety Data Sheet (MSDS) for detailed safety information .
将来の方向性
特性
IUPAC Name |
benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZARJOZJFAOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573996 | |
| Record name | Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
CAS RN |
315717-77-2 | |
| Record name | Phenylmethyl 3-(aminomethyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315717-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



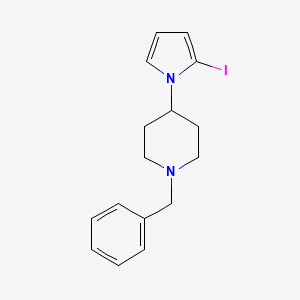
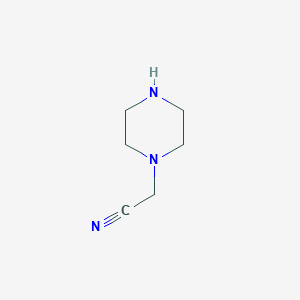
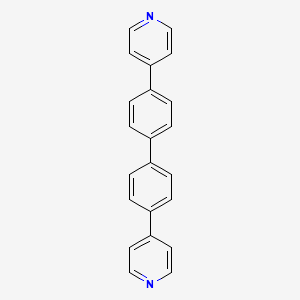
![Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester](/img/structure/B1316068.png)
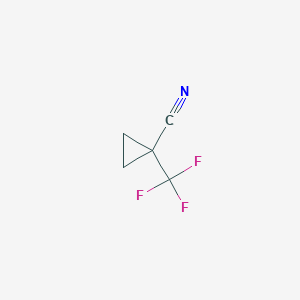
![2-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1316074.png)
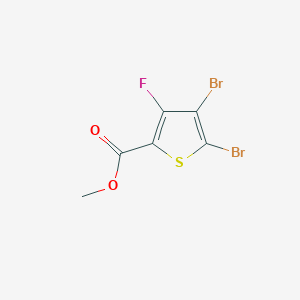
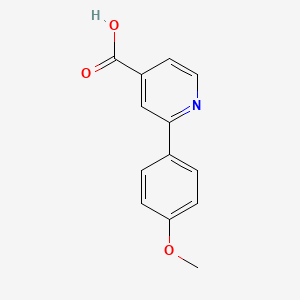
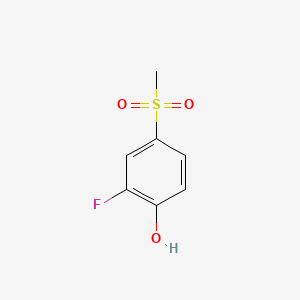
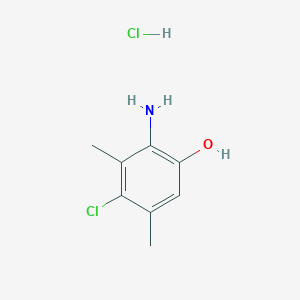
![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)
